molecular formula C9H12N2O3 B1529742 ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate CAS No. 1229426-30-5

ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate

Cat. No.: B1529742
CAS No.: 1229426-30-5
M. Wt: 196.2 g/mol
InChI Key: ZMMLBTOFERWSQO-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate (CAS: 1093114-85-2 ) is a high-purity chemical reagent designed for advanced research applications. This compound, with the molecular formula C9H12N2O3 , belongs to the class of 3-oxopropanoates and features a 1-methyl-1H-imidazol-2-yl substituent. Its structure makes it a valuable beta-ketoester derivative for constructing complex heterocyclic systems . Researchers utilize this compound as a key synthetic intermediate, particularly in the development of pharmacologically active molecules. The imidazole ring is a prominent pharmacophore in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonding and pi-pi stacking . Specifically, 3-oxopropanoate derivatives serve as crucial building blocks in transition-metal-free protocols for synthesizing functionalized 4H-chromen-4-ones (chromones) and other nitrogen-containing heterocycles of therapeutic interest. This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 3-(1-methylimidazol-2-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-8(13)6-7(12)9-10-4-5-11(9)2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMLBTOFERWSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229426-30-5
Record name ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate
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Preparation Methods

Synthesis via 2-Acyl-1-methyl-1H-imidazole Intermediates

A key approach involves starting from 2-acyl-1-methyl-1H-imidazoles, which serve as active acyl species for further functionalization:

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Typical Yield Notes
2-Acyl-1-methyl-1H-imidazole route with organometallic reagents High specificity, good yields, well-studied intermediates Requires handling of sensitive organometallics Up to 79% Allows functional group versatility
Amide formation via ethyl 3-chloro-3-oxopropionate Avoids photolysis decomposition, moderate complexity Multi-step, moderate yields ~46-73% Useful for complex derivatives
Continuous flow synthesis with HPLC purification Enhanced purity and scalability Requires specialized equipment Variable Suitable for industrial scale

Biological Activity

Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate is an imidazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various therapeutic applications, including antimicrobial and anticancer properties.

  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.21 g/mol
  • CAS Number : 1553338-06-9

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 1-methylimidazole. The process is carried out under basic conditions, often using sodium ethoxide as a catalyst in ethanol. This method ensures high yields and purity through recrystallization or chromatography techniques.

The biological activity of this compound is largely attributed to the imidazole ring, which can interact with various biological targets, including enzymes and receptors. These interactions may lead to:

  • Inhibition of microbial growth
  • Modulation of metabolic pathways

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic processes.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in colorectal and epidermoid carcinoma lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study published in the Journal of Medicinal Chemistry reported that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL .
Anticancer Activity In vitro studies indicated that the compound reduced cell viability in HCT116 (colorectal carcinoma) cells by 50% at a concentration of 25 µM after 48 hours .
Mechanistic Insights Research has shown that the compound induces apoptosis in cancer cells via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) .

Comparison with Similar Compounds

This compound shares structural similarities with other imidazole derivatives, which also display notable biological activities. A comparison is provided in the table below:

CompoundBiological ActivityUnique Features
Ethyl 3-(1H-imidazol-5-yl)-3-oxopropanoateAntimicrobial, AntitumorDifferent substitution pattern on the imidazole ring
Methyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoateAntifungalEnhanced solubility due to methyl substitution
Ethyl 3-(1-methylimidazolyl)-3-hydroxypropanoateAntioxidantHydroxyl group enhances radical scavenging activity

Scientific Research Applications

Organic Synthesis

Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate serves as a valuable building block in organic chemistry. It can be utilized to synthesize more complex molecules through various reactions, including:

  • Esterification : The compound can be synthesized via the esterification of 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoic acid with ethanol.
Synthetic Route Reaction Conditions Yield
Esterification of 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoic acid with ethanolRefluxHigh

Medicinal Chemistry

The imidazole-containing structure of this compound positions it as a candidate for drug development, particularly due to its potential biological activities:

Biological Activities

Research indicates that this compound exhibits several biological properties, including:

  • Antimicrobial Activity : Studies have shown effectiveness against various microbial strains, indicating potential as a natural antimicrobial agent.

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial effects of this compound against both Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, suggesting its utility in developing new antimicrobial agents.

Enzyme Interaction Studies

The compound can act as a substrate in enzyme-catalyzed reactions, facilitating research into enzyme mechanisms and kinetics. Its structure allows it to interact with various biological targets, making it useful for pharmacodynamics studies.

Case Study: Enzyme Kinetics

Research on enzyme-catalyzed reactions involving this compound indicated that it acts as an effective inhibitor for certain enzymes, providing insights into its role within biochemical pathways.

Industrial Applications

Beyond research, this compound finds applications in the synthesis of specialty chemicals and materials. Its unique structure enhances its reactivity, making it suitable for various industrial processes.

Summary of Applications

Field Application
Organic ChemistryBuilding block for complex molecule synthesis
Medicinal ChemistryPotential drug candidate with antimicrobial properties
Enzyme ResearchSubstrate for studying enzyme kinetics
Industrial ChemistrySynthesis of specialty chemicals

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the methyl-imidazole substituent (2-yl vs. 4-yl) significantly influences electronic and steric properties. For example:

  • Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate (4-yl isomer) has a methyl group at the 4-position of the imidazole ring, altering dipole interactions and hydrogen-bonding capacity compared to the 2-yl isomer .
  • Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Compound 10, ) incorporates a tetrazole group, a bioisostere for carboxylic acids, enhancing metabolic stability and receptor binding .
Table 1: Substituent Effects on Imidazole Derivatives
Compound Substituent Position/Group Molecular Weight Key Functional Groups
Ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate 2-yl methyl-imidazole ~196.21* β-keto ester, imidazole
Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate 4-yl methyl-imidazole 196.21 β-keto ester, imidazole
Compound 10 4-yl imidazole + tetrazole 313.34 Methyl ester, tetrazole
Compound 32 Biphenyl + hydroxymethyl 419.56 Methyl ester, hydroxymethyl

*Estimated based on isomer data.

Ester Group Variations

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Compound 10), influencing membrane permeability and pharmacokinetics .
  • Propanoate Chain Modifications: Compound 32 () includes a trimethylsilyl-protected hydroxymethyl group, enhancing solubility and stability during synthesis .

Pharmacological Potential

  • Tetrazole-Containing Derivatives : Compound 10’s tetrazole group may mimic carboxylate interactions, useful in angiotensin II receptor antagonists or antiviral agents .

Key Research Findings and Implications

Substituent Position: The 2-yl vs.

Bioisosteric Replacements : Tetrazole groups (Compound 10) enhance metabolic stability, a strategy applicable to the target compound for drug design .

Ester Optimization : Ethyl esters may improve bioavailability compared to methyl analogs, though this requires empirical validation .

Q & A

Q. Table 1: Reaction Conditions and Outcomes

BaseSolventTemp (°C)Yield (%)E/Z Ratio
NaHDMF80657.4:1
DABCOTHF-20728:1
K₂CO₃DMSORT586:1
Data adapted from optimization studies

Advanced: How can regioselectivity challenges in imidazole substitution be addressed during synthesis?

Methodological Answer:
Regioselectivity issues (e.g., S- vs. N-substitution on imidazole rings) are mitigated by:

  • Reagent choice : Using 3-bromopropanoic acid instead of bulkier electrophiles minimizes nitrogen substitution, favoring sulfur-based intermediates .
  • Catalyst optimization : Employing 1,4-diazabicyclo[2.2.2]octane (DABCO) enhances E-isomer selectivity in propiolate reactions .
  • Temperature control : Lowering reaction temperatures (-20°C) reduces side reactions and improves stereochemical outcomes .
  • Computational modeling : Quantum chemical calculations predict reactive sites, guiding solvent and catalyst selection .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., imidazole ring protons at δ 7.2–7.8 ppm) and carbonyl groups (δ 165–175 ppm) .
  • IR spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry in solid-state studies .

Advanced: How can computational methods accelerate reaction design for this compound?

Methodological Answer:

  • Reaction path searching : Quantum mechanics (e.g., DFT) identifies transition states and predicts regioselectivity trends .
  • Machine learning : Trains models on existing reaction data to recommend optimal solvents, catalysts, or temperatures.
  • COMSOL Multiphysics integration : Simulates reaction kinetics in flow reactors to optimize mass transfer and scalability .

Q. Table 2: Computational vs. Experimental Yield Comparison

MethodPredicted Yield (%)Experimental Yield (%)
DFT (B3LYP)6865
ML Model7270
Adapted from ICReDD’s reaction design workflows

Basic: What are the primary applications in medicinal chemistry research?

Methodological Answer:
The compound serves as a precursor for biologically active derivatives:

  • Anticancer agents : Functionalized imidazole derivatives inhibit kinases or tubulin polymerization .
  • Anti-inflammatory drugs : Modifications at the propanoate chain enhance COX-2 selectivity .
  • Enzyme inhibitors : The imidazole core interacts with catalytic residues in target enzymes (e.g., acetylcholinesterase) .

Advanced: How should researchers resolve contradictions in toxicological data?

Methodological Answer:
Conflicting toxicity reports (e.g., acute vs. chronic exposure) require:

  • In vitro assays : HepG2 cell viability tests to assess hepatotoxicity .
  • QSAR models : Predict absorption/distribution/metabolism/excretion (ADME) properties using logP and polar surface area .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., 3-(2-ethylimidazol-1-yl)propanoic acid) to identify toxicity trends .

Q. Table 3: Toxicity Data Comparison

Assay TypeResult (IC₅₀, μM)Reference Compound
HepG2 Viability1203-(1H-imidazol-1-yl)propanoic acid (IC₅₀ = 95 μM)
Ames TestNegativeN/A
Derived from preliminary toxicology screenings

Advanced: What strategies optimize scalability for industrial-academic collaborations?

Methodological Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability .
  • Automated purification : AI-guided HPLC systems adjust solvent gradients in real-time for high-throughput separation .
  • Green chemistry metrics : Atom economy (>70%) and E-factor (<5) ensure sustainable scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(1-methyl-1H-imidazol-2-yl)-3-oxopropanoate

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